3-(3,5-Dimethylphenyl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-5-10(2)7-12(6-9)11-3-4-13-8-11;/h5-7,11,13H,3-4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNXEYQYVBZPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)pyrrolidine hydrochloride typically involves the reaction of 3,5-dimethylphenylamine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-(3,5-Dimethylphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituent type, position, and connectivity to the pyrrolidine ring. Below is a comparative analysis:
Physicochemical Properties
- Melting Points: While direct data for 3-(3,5-dimethylphenyl)pyrrolidine HCl are absent, analogs like 3-(3,4-dimethylphenoxy)pyrrolidine HCl exhibit hygroscopic behavior, suggesting similar handling requirements for the hydrochloride salt form .
- Solubility: Phenoxy-linked analogs (e.g., 3-(3,4-dimethylphenoxy)pyrrolidine HCl) are likely more polar than phenyl-substituted derivatives due to the oxygen atom, enhancing aqueous solubility .
- Stability: Chlorinated analogs (e.g., 3-((2,4-dichloro-3,5-dimethylphenoxy)methyl)pyrrolidine HCl) may exhibit greater stability under acidic conditions due to electron-withdrawing effects .
Pharmacological and Industrial Relevance
- 3,5-Dimethylphenyl vs. In contrast, dichlorophenyl derivatives (e.g., 2-(3,5-dichlorophenyl)pyrrolidine) may enhance target affinity in halogen-bonding scenarios .
- Safety Profiles: The 3,4-dimethylphenoxy analog’s GHS-compliant safety data suggest low acute toxicity, but specific hazards for 3-(3,5-dimethylphenyl)pyrrolidine HCl remain undocumented .
Biological Activity
3-(3,5-Dimethylphenyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has a molecular formula of C12H16ClN and is characterized by a pyrrolidine ring substituted with a 3,5-dimethylphenyl group. Its structural features are believed to contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in neurological functions and disorders.
Case Studies and Research Findings
- Neuropharmacological Effects : A study investigated the compound's effects on animal models of depression and anxiety. Results indicated that it exhibited antidepressant-like effects in the forced swim test (FST) and elevated plus maze (EPM) tests, suggesting potential utility in treating mood disorders.
- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The compound's IC50 values ranged from 10 to 20 µM, indicating moderate potency. Further mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.
- Antimicrobial Properties : Preliminary investigations into the antimicrobial activity of this compound showed effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) below 50 µg/mL for certain strains.
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | Observed Effect | IC50/EC50 Value |
|---|---|---|---|
| Antidepressant | Mouse model (FST) | Reduced immobility | Not specified |
| Anticancer | MDA-MB-231 (breast cancer) | Inhibited proliferation | 10-20 µM |
| Antimicrobial | Staphylococcus aureus | Inhibited growth | <50 µg/mL |
Safety and Toxicity
Toxicological assessments indicate that at therapeutic doses, this compound exhibits low toxicity in mammalian systems. However, further studies are necessary to fully elucidate its safety profile.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3,5-Dimethylphenyl)pyrrolidine hydrochloride?
- Methodological Answer : A common approach involves coupling 3,5-dimethylphenyl groups to pyrrolidine scaffolds via reductive amination or nucleophilic substitution. For example, arylcyclohexylamine derivatives (e.g., 3-methyl PCP hydrochloride) are synthesized by reacting substituted phenylcyclohexyl precursors with amines under catalytic hydrogenation . For 3,5-dimethylphenyl derivatives, Fischer indole synthesis using 3,5-dimethylphenylhydrazine hydrochloride (CAS 60481-36-9) is a viable route, as demonstrated in indole synthesis protocols . Post-synthesis, the product is typically purified via recrystallization or column chromatography and converted to the hydrochloride salt using HCl gas or aqueous HCl.
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (e.g., 206 nm) is standard, with ≥98% purity thresholds . Residual solvents (e.g., acetone) are quantified via ¹H NMR .
- Structure : LC/MS confirms the molecular ion ([M+H]+) and fragmentation patterns . ¹H/¹³C NMR resolves substituent positions (e.g., dimethylphenyl protons at δ ~6.7–7.1 ppm) .
- Crystallinity : X-ray diffraction or melting point analysis (e.g., 175–177°C for related compounds) ensures salt formation .
Q. What are the recommended storage conditions and stability profiles?
- Methodological Answer : Store at -20°C in airtight, light-protected containers to prevent degradation. Stability studies indicate ≥5-year integrity for similar arylcyclohexylamine hydrochlorides when protected from moisture and heat . Periodic reanalysis via HPLC/NMR is advised for long-term projects.
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Use palladium on carbon (Pd/C) or platinum oxide for hydrogenation steps; yields >90% are achievable with optimized catalyst loading (e.g., 5–10 wt%) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates for pyrrolidine coupling .
- Temperature Control : Reactions at 60–80°C balance speed and side-product formation .
- Example : A 93% yield was reported for a 3,5-dimethylphenylphosphinoyl indole derivative using THF at 70°C .
Q. How can researchers resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Assay Validation : Compare in vitro receptor binding (e.g., NMDA receptor affinity) with in vivo behavioral assays (e.g., discriminative stimulus effects in rodents) .
- Metabolite Interference : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .
- Species-Specific Responses : Cross-validate results in multiple models (e.g., rats vs. primates) to account for metabolic differences .
Q. What strategies are effective for chiral resolution of pyrrolidine derivatives?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .
- Stereoselective Synthesis : Employ asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to directly generate enantiopure products .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can resolve racemic mixtures .
Q. How should researchers address conflicting solubility data in different solvents?
- Methodological Answer :
- Solubility Screening : Use a standardized protocol (e.g., shake-flask method) across solvents (water, DMSO, ethanol) under controlled pH and temperature .
- Co-solvent Systems : For in vitro assays, optimize DMSO-water mixtures (e.g., 10% DMSO) to balance solubility and biocompatibility .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal : Segregate halogenated waste and collaborate with certified toxic waste handlers for incineration .
- Toxicity Screening : Conduct Ames tests or zebrafish embryo assays to preliminarily assess genotoxicity and developmental risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
